N-(6-quinolinyl)thiourea

Übersicht

Beschreibung

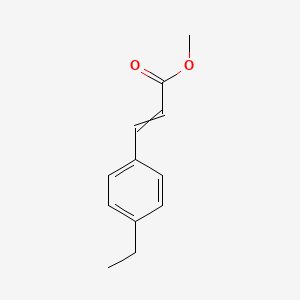

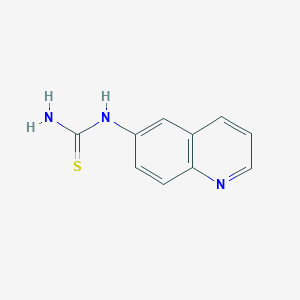

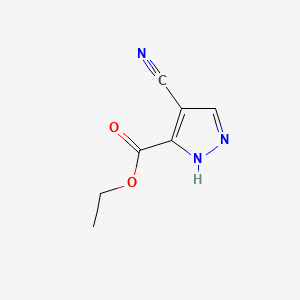

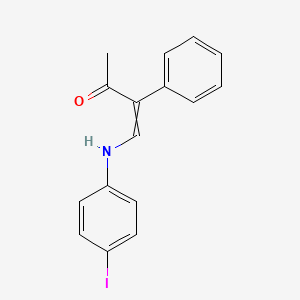

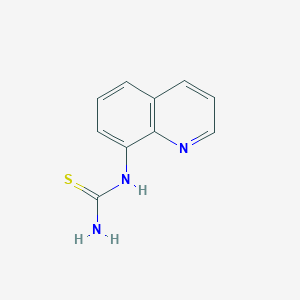

N-(6-quinolinyl)thiourea, also known as (quinolin-6-yl)thiourea, is a compound with the molecular formula C10H9N3S . It has a molecular weight of 203.27 . The compound is a solid and has a melting point between 215 - 217°C .

Synthesis Analysis

N-(6-quinolinyl)thiourea can be synthesized by the reaction of 3-aminoquinoline and corresponding isothiocyanates . The reaction yields a series of novel quinolinyl thiourea analogues with different substitutions .Molecular Structure Analysis

The molecular structure of N-(6-quinolinyl)thiourea involves a quinoline moiety and a thiourea group . The compound’s InChI code is 1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) .Chemical Reactions Analysis

Thiourea, the parent compound of N-(6-quinolinyl)thiourea, has been found to form intermolecular hydrogen bond interactions with water molecules . The nature of these interactions has been investigated using RDG and AIM methods .Physical And Chemical Properties Analysis

N-(6-quinolinyl)thiourea is a solid with a melting point between 215 - 217°C . Its molecular weight is 203.27 . The compound’s InChI code is 1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Thiourea derivatives, including “N-(6-quinolinyl)thiourea”, have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidant Properties

These compounds have also been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anticancer Properties

“N-(6-quinolinyl)thiourea” and its derivatives have shown potential in the field of oncology due to their anticancer properties . They could be used in the development of new cancer therapies.

Anti-inflammatory Properties

Thiourea derivatives have been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases.

Anti-Alzheimer Properties

Research has shown that thiourea derivatives have anti-Alzheimer properties . This suggests that they could be used in the development of drugs for the treatment of Alzheimer’s disease.

Antituberculosis Properties

Thiourea derivatives have been found to have antituberculosis properties . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.

Antimalarial Properties

“N-(6-quinolinyl)thiourea” and its derivatives have been found to exhibit antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs.

Urease Inhibition

The N,N-disubstituted thiourea scaffold with N-methyl quinolone system exhibited the most potent urease inhibitor activity . This suggests that “N-(6-quinolinyl)thiourea” could be used in the development of drugs for the treatment of diseases related to urease activity.

Wirkmechanismus

Target of Action

N-(6-quinolinyl)thiourea is a biochemical compound used in proteomics research . .

Pharmacokinetics

A study on thiourea-based antivirals, which are organosulfur chemical compounds like n-(6-quinolinyl)thiourea, provides some insights into the pharmacokinetics of such compounds . The study discusses the metabolism, bioavailability, and distribution of thiourea derivatives to organs of rats .

Safety and Hazards

The safety data sheet for thiourea, a related compound, indicates that it may form combustible dust concentrations in air and is harmful if swallowed . It is suspected of causing cancer and damaging the unborn child . Precautions include obtaining special instructions before use, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Zukünftige Richtungen

Research on N-(6-quinolinyl)thiourea and related compounds is ongoing. For instance, a series of novel quinolinyl thiourea analogues were synthesized and their inhibitory effect on mushroom tyrosinase and free radical scavenging activity were evaluated . This suggests potential future directions in the design of efficient tyrosinase inhibitors .

Eigenschaften

IUPAC Name |

quinolin-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363211 | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-quinolinyl)thiourea | |

CAS RN |

860621-04-1 | |

| Record name | N-6-Quinolinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)